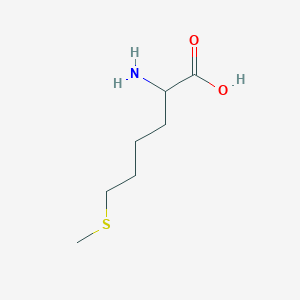

Dihomomethionine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

19179-81-8 |

|---|---|

Formule moléculaire |

C7H15NO2S |

Poids moléculaire |

177.27 g/mol |

Nom IUPAC |

2-amino-6-methylsulfanylhexanoic acid |

InChI |

InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |

Clé InChI |

FBWIRBFZWNIGJC-UHFFFAOYSA-N |

SMILES canonique |

CSCCCCC(C(=O)O)N |

Origine du produit |

United States |

Biosynthesis of Dihomomethionine: the Methionine Chain Elongation Pathway

Initial Steps of Methionine Transamination to α-Keto Acids

The methionine chain elongation pathway is initiated by the conversion of methionine into its corresponding α-keto acid, 4-methylthio-2-oxobutanoate (B1231810) (MTOB). nih.govnih.gov This transamination step is the committed step for the entire pathway. nih.gov

Branched-chain aminotransferases (BCATs) are a family of enzymes responsible for the reversible transamination of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. nih.govfrontiersin.org In the context of dihomomethionine synthesis, specific BCATs have been identified to catalyze the initial deamination of methionine, which is the first step in the chain elongation pathway. nih.govnih.gov While some BCATs are located in plastids and are primarily involved in BCAA biosynthesis, others are found in the cytosol and have been recruited for their role in glucosinolate formation. nih.gov This enzymatic step is not exclusive to plants; bacterial BCATs have also been shown to be active in the methionine salvage pathway, where they catalyze the final step of converting 4-methylthio-2-oxobutanoate back to methionine. nih.govnih.gov

In Arabidopsis thaliana, the cytosolic enzyme BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4) has been identified as the key enzyme initiating the methionine chain elongation pathway. nih.govnih.govfrontiersin.org Research has shown that recombinant BCAT4 exhibits high efficiency with methionine and its chain-elongated derivatives as substrates. nih.govresearchgate.net

| Substrate | Relative Activity (%) | Key Finding |

|---|---|---|

| Methionine | 100 | High affinity, indicating a primary role in the pathway. |

| Leucine | ~20 | Demonstrates significantly lower affinity compared to methionine. nih.gov |

| Isoleucine | Low | Minimal activity, suggesting high specificity. |

| Valine | Low | Minimal activity, reinforcing specificity for methionine derivatives. |

Studies using T-DNA knockout mutants of BCAT4 showed a reduction of approximately 50% in the accumulation of methionine-derived aliphatic glucosinolates. nih.govresearchgate.net These mutants also exhibited an increase in free methionine levels, further substantiating the role of BCAT4 in catalyzing the initial deamination of methionine to 4-methylthio-2-oxobutanoate. nih.gov The location of BCAT4 in the cytosol is consistent with its role in this specific metabolic pathway. nih.gov

While BCAT4 initiates the pathway, the plastid-located BCAT3 also plays a significant role in methionine chain elongation. nih.gov In vitro activity tests and metabolite profiling of bcat3 knockout mutants have revealed its involvement. nih.gov BCAT3 shows substantial activity with intermediates of the methionine chain elongation pathway. nih.gov Specifically, it is believed to catalyze the terminal transamination steps in the formation of short-chain glucosinolate precursors. nih.gov This includes the conversion of 6-methylthiohexyl-2-oxo acid into its corresponding amino acid, dihomomethionine. nih.gov Furthermore, studies on bcat3-1/bcat4-2 double knockout mutants suggest that BCAT3 can partially compensate for the loss of BCAT4 function by initiating the chain elongation pathway within the plastids. nih.gov

Carbon Chain Elongation Cycles

Following the initial transamination, the resulting α-keto acid enters a three-step elongation cycle that is repeated to add methylene (B1212753) groups to the carbon side chain. nih.govresearchgate.net This cycle involves:

Condensation: The α-keto acid condenses with acetyl-CoA. nih.govnih.gov

Isomerization: The resulting malate (B86768) derivative is isomerized. nih.govnih.gov

Oxidative Decarboxylation: This step produces a new α-keto acid that is one methylene group longer than the starting molecule. nih.govnih.govnih.gov

After two successive cycles, the original four-carbon backbone of methionine's α-keto acid is extended to a six-carbon backbone, which is the precursor for dihomomethionine. nih.govfrontiersin.orgresearchgate.net

The key condensation reaction in the elongation cycle is catalyzed by methylthioalkylmalate synthase (MAM). nih.govfrontiersin.org This enzyme facilitates the aldol (B89426) condensation of the ω-(methylsulfanyl)-2-oxoalkanoate with acetyl-CoA. nih.govqmul.ac.uk The MAM enzyme family is believed to have evolved from isopropylmalate synthases (IPMS), which are involved in leucine biosynthesis. nih.govplantae.org However, MAM enzymes are distinct and function exclusively in this secondary metabolic pathway. researchgate.net The substrate specificity of the particular MAM enzyme determines how many elongation cycles the intermediate will proceed through. researchgate.net

In Arabidopsis thaliana accessions that primarily accumulate glucosinolates derived from dihomomethionine (such as Col-0), the enzyme Methylthioalkylmalate Synthase 1 (MAM1) is responsible for catalyzing the condensation reactions. researchgate.netnih.gov MAM1 specifically catalyzes the first two rounds of the methionine chain elongation cycle. nih.govqmul.ac.uk This activity results in the formation of precursors for C4 and C5 glucosinolates, with dihomomethionine-derived products being predominant. nih.gov The native MAM1 enzyme produces very low levels of products that have been elongated three times, showing a clear preference for one or two elongation cycles. nih.gov This specificity makes MAM1 a critical determinant in the production of dihomomethionine. researchgate.net

Condensation Reactions Catalyzed by Methylthioalkylmalate Synthase (MAM)

Role of MAM3 in Multi-Round Chain Elongation

Methylthioalkylmalate synthase 3 (MAM3) is a key enzyme that catalyzes the initial condensation step in each round of methionine chain elongation. nih.govnih.gov This reaction involves the condensation of an ω-methylthio-2-oxoalkanoic acid with acetyl-coenzyme A. nih.govnih.gov In the model plant Arabidopsis thaliana, MAM3 has demonstrated broad substrate specificity, enabling it to catalyze all six condensation reactions required to produce the various chain lengths of glucosinolates found in this species. nih.govnih.gov

Mutational studies have underscored the significance of MAM3 in this process. Plant lines with mutations in the MAM3 gene exhibit a significant reduction or complete absence of long-chain glucosinolates, a phenotype that can be reversed by reintroducing a functional MAM3 gene. nih.govnih.gov This evidence confirms that MAM3 is the primary driver of glucosinolate chain length diversity within the plant. nih.govnih.gov While other synthases like MAM1 participate in the initial cycles of chain elongation, MAM3 is capable of catalyzing the full range of elongation cycles. oup.com

| Enzyme | Function | Substrates | Impact of Mutation |

| MAM3 | Catalyzes condensation reactions in all cycles of methionine chain elongation. | ω-methylthio-2-oxoalkanoic acids, acetyl-CoA | Lack or significant reduction of long-chain glucosinolates. nih.govnih.gov |

Isomerization Steps Mediated by Isopropylmalate Isomerase (IPMI)

Following the condensation step, the resulting intermediate undergoes isomerization, a reaction catalyzed by isopropylmalate isomerase (IPMI). frontiersin.org This enzyme facilitates the conversion of 2-methylthioalkylmalate to 3-methylthioalkylmalate.

The functional IPMI enzyme is a heterodimer, composed of a single large subunit (LSU1) and one of three distinct small subunits (SSU1, SSU2, or SSU3). frontiersin.orgnih.gov The specific small subunit that associates with the large subunit is a key determinant of the enzyme's role in either primary or secondary metabolism. frontiersin.orgnih.gov

The different small subunits of IPMI confer functional specificity to the enzyme complex. frontiersin.orgnih.gov Research in Arabidopsis thaliana has shown that SSU2 and SSU3 are primarily associated with the methionine chain elongation pathway required for glucosinolate biosynthesis. frontiersin.orgnih.gov In contrast, SSU1 is predominantly involved in leucine biosynthesis. nih.gov While it was once thought that SSU1 might play a role in the initial cycle of methionine elongation, more recent evidence points to a distinct separation of functions, with SSU2 and SSU3 being the key players in the formation of precursors for dihomomethionine. nih.gov The expression of LSU1 is crucial for the efficient formation of dihomomethionine. nih.gov

| IPMI Subunit | Primary Metabolic Pathway | Role in Dihomomethionine Formation |

| LSU1 | Leucine and Glucosinolate Biosynthesis | Forms the catalytic core of the IPMI heterodimer. nih.govfrontiersin.org |

| SSU1 | Leucine Biosynthesis | Not directly involved. nih.gov |

| SSU2 | Glucosinolate Biosynthesis | Participates in methionine chain elongation. frontiersin.orgnih.gov |

| SSU3 | Glucosinolate Biosynthesis | Participates in methionine chain elongation. frontiersin.org |

Oxidative Decarboxylation by Isopropylmalate Dehydrogenase (IPMDH)

The final step in each cycle of methionine chain elongation is an oxidative decarboxylation reaction catalyzed by isopropylmalate dehydrogenase (IPMDH). nih.govnih.gov This enzyme converts the 3-methylthioalkylmalate intermediate into a 2-oxo acid, which is now one methylene group longer than the starting substrate of the cycle. mdpi.com This newly formed 2-oxo acid can then either undergo another round of chain elongation or be transaminated to form the corresponding amino acid, such as dihomomethionine. mdpi.com

Arabidopsis thaliana possesses three isoforms of IPMDH (IPMDH1, IPMDH2, and IPMDH3). nih.gov While all three isoforms share a degree of homology, they have specialized roles in metabolism. nih.gov Functional analyses have identified IPMDH1 as the primary enzyme involved in the oxidative decarboxylation step of the methionine chain elongation pathway for glucosinolate biosynthesis. nih.gov In contrast, IPMDH2 and IPMDH3 are predominantly dedicated to leucine biosynthesis. nih.gov However, some studies have suggested that IPMDH3 can also contribute to the production of dihomomethionine, in some instances showing higher efficiency than IPMDH1. researchgate.net Despite this, the loss of IPMDH1 function cannot be fully compensated by IPMDH2 or IPMDH3, highlighting its critical role in this pathway. researchgate.net

| IPMDH Isoform | Primary Metabolic Function | Role in Methionine Chain Elongation |

| IPMDH1 | Glucosinolate Biosynthesis | Key enzyme in the oxidative decarboxylation step. nih.gov |

| IPMDH2 | Leucine Biosynthesis | Primarily involved in leucine formation. nih.gov |

| IPMDH3 | Leucine Biosynthesis | Primarily involved in leucine formation, but can contribute to dihomomethionine synthesis. nih.govresearchgate.net |

Cellular Compartmentalization of Dihomomethionine Biosynthesis

The biosynthesis of dihomomethionine is a spatially organized process within the plant cell. Evidence strongly indicates that the entire methionine chain elongation pathway is localized to the chloroplasts. nih.govnih.gov The localization of MAM3, the key condensation enzyme, to the chloroplast suggests that this organelle is the site of these reactions. nih.govnih.gov Furthermore, the IPMI heterodimers are also found within the chloroplast stroma. nih.gov This compartmentalization allows for the efficient channeling of intermediates and prevents unwanted interactions with other metabolic pathways in the cytosol. frontiersin.org The initial substrate for the pathway, a keto-acid derived from methionine, is transported into the chloroplast to begin the elongation process. frontiersin.org

Chloroplast-Cytosol Partitioning of Enzymatic Reactions

The biosynthesis of dihomomethionine is a highly compartmentalized process, with enzymatic reactions strategically partitioned between the cytosol and the chloroplasts. nih.gov This separation necessitates the transport of intermediates across the chloroplast membrane.

The initial step of the pathway occurs in the cytosol. The enzyme branched-chain aminotransferase 4 (BCAT4) catalyzes the transamination of methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyrate (KMTB). nih.gov

This α-keto acid is then transported into the chloroplast, where the core chain elongation reactions take place. nih.gov Inside the chloroplast, a series of enzymes catalyze the condensation, isomerization, and oxidative decarboxylation steps. These enzymes include methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH). nih.gov The IPMI enzyme is a heterodimer, composed of a large subunit (LSU) and a small subunit (SSU). nih.gov After the first cycle of elongation, the resulting chain-elongated α-keto acid can either be transaminated within the chloroplast to form homomethionine or undergo a second round of elongation. The completion of two cycles results in the formation of dihomomethionine. nih.gov

| Location | Enzyme | Reaction |

| Cytosol | Branched-chain aminotransferase 4 (BCAT4) | Transamination of methionine to its α-keto acid. nih.gov |

| Chloroplast | Methylthioalkylmalate synthase (MAM) | Condensation reaction to elongate the carbon side chain. nih.gov |

| Chloroplast | Isopropylmalate isomerase (IPMI) | Isomerization of the intermediate. nih.gov |

| Chloroplast | Isopropylmalate dehydrogenase (IPMDH) | Oxidative decarboxylation. nih.gov |

| Chloroplast | Branched-chain aminotransferase 3 (BCAT3) | Transamination of chain-elongated 2-keto acids to the corresponding amino acids. nih.govresearchgate.net |

Intermediate Transport Mechanisms Across Organellar Membranes

The spatial separation of the initial transamination step in the cytosol and the subsequent chain elongation reactions in the chloroplast necessitates efficient transport mechanisms for the pathway's intermediates across the chloroplast's inner and outer membranes. The primary intermediates that require transport are the α-keto acids generated by BCAT4 in the cytosol. nih.govnih.gov These molecules must be imported into the chloroplast stroma to serve as substrates for the MAM enzyme, which catalyzes the first committed step of the chain elongation cycle within the organelle. nih.gov

Research has identified the Bile Acid Transporter 5 (BAT5) as a key transporter component in the aliphatic glucosinolate biosynthetic pathway. nih.govnih.gov BAT5 is localized to the plastids and plays a crucial role in transporting the chain-elongated 2-keto acid intermediates into the chloroplast. nih.govnih.govfrontiersin.org

Experimental evidence strongly supports the function of BAT5 in this transport process. Studies involving Arabidopsis thaliana mutants defective in BAT5 function showed significantly reduced levels of aliphatic glucosinolates. nih.govnih.govfrontiersin.org Feeding experiments with these bat5 mutants using various methionine-derived intermediates indicated that BAT5 is a plastidic transporter of both short- and long-chain 2-keto acids. nih.gov For instance, the reduced glucosinolate levels in the bat5 mutant could not be rescued by feeding the plants with 2-keto-4-methylthiobutyrate (MTOB), the product of the cytosolic BCAT4 enzyme. nih.gov This suggests that the import of this crucial intermediate into the chloroplast is impaired in the absence of a functional BAT5 transporter. nih.gov

Conversely, co-expression of BAT5 with other genes in the dihomomethionine pathway in a heterologous system (Nicotiana benthamiana) led to a significant increase in the production of dihomomethionine. frontiersin.org This demonstrated that BAT5 is an efficient transporter for the translocation of intermediates between the cytosolic and chloroplast-localized parts of the methionine chain elongation pathway. frontiersin.org The α-keto acid product of BCAT4 is proposed to be the specific substrate imported into the chloroplast by BAT5. frontiersin.org

| Transporter | Location | Substrate(s) | Function in Dihomomethionine Biosynthesis |

| BAT5 | Chloroplast Membrane | 2-keto-4-methylthiobutyrate (KMTB) and other chain-elongated 2-keto acids. nih.govfrontiersin.org | Imports the cytosolic product of BCAT4 into the chloroplast for chain elongation. nih.govfrontiersin.org |

Dihomomethionine As a Key Intermediate in Glucosinolate Biosynthesis

Conversion of Dihomomethionine to 4-Methylthiobutyl Glucosinolate (4MTOB GLS)

Following its synthesis through side-chain elongation, dihomomethionine is channeled into the core glucosinolate biosynthesis pathway. This pathway is responsible for assembling the common glucosinolate structure, which includes a thioglucose moiety and a sulfonated oxime group, attached to the variable side chain derived from DHM.

After dihomomethionine (DHM) is formed, typically through a series of enzymatic reactions involving chain elongation primarily within the chloroplast, it is transported to the cytosol. Here, it enters the "cytosolic, ER-associated core structure pathway" nih.govfrontiersin.org. This pathway is responsible for converting DHM into 4-methylthiobutyl glucosinolate (4MTOB GLS) nih.govfrontiersin.orgresearchgate.net. This conversion involves the sequential addition of a glucose molecule and a sulfate (B86663) group. Key enzymatic players in this stage include glucosyltransferases from the UGT74 family, such as UGT74C1 which specifically acts on methionine-derived precursors, and various sulfotransferases (SOTs) that catalyze the final sulfation step encyclopedia.pubnih.gov. The resulting 4MTOB GLS is then further modified, specifically through S-oxygenation, to yield 4-methylsulfinylbutyl glucosinolate (4MSOB GLS), commonly known as glucoraphanin (B191350) nih.govfrontiersin.orgresearchgate.net. This core structure pathway is largely conserved and shared across different classes of glucosinolates, including those derived from aromatic and indole (B1671886) amino acids, although specific enzymes may exhibit substrate preferences encyclopedia.pub.

A critical enzyme initiating the core glucosinolate structure pathway from methionine-derived precursors, including dihomomethionine, is CYP79F1 . This cytochrome P450 monooxygenase, identified in Arabidopsis thaliana, catalyzes the conversion of DHM and trihomomethionine (B1262797) into their respective aldoximes encyclopedia.pubnih.govunirioja.eskoreascience.krrothamsted.ac.uk. These aldoximes are essential intermediates that are subsequently processed by other enzymes within the core pathway to form the basic glucosinolate skeleton encyclopedia.pubnih.gov. CYP79F1 is specifically recognized for its role in the biosynthesis of aliphatic glucosinolates derived from methionine encyclopedia.pubfrontiersin.orgfrontiersin.org. It distinguishes itself from other members of the CYP79 family, such as CYP79F2, which acts on longer-chain methionine derivatives, and CYP79A2 and CYP79B2/B3, which are involved in the biosynthesis of phenylalanine- and tryptophan-derived glucosinolates, respectively encyclopedia.pubfrontiersin.orgfrontiersin.org. The formation of DHM itself precedes these core pathway steps and is the product of chloroplast-localized chain elongation enzymes like BCAT4, MAM, IPMI, and IPMDH nih.govfrontiersin.orgresearchgate.netescholarship.org.

Role in Aliphatic Glucosinolate Diversification

Dihomomethionine is central to the generation of structural diversity within the aliphatic glucosinolate subclass. This diversity arises from variations in the length and chemical modifications of the amino acid-derived side chain.

The process of side-chain elongation, which leads to the formation of DHM from methionine, is a primary determinant of aliphatic glucosinolate diversity pnas.orgpnas.org. Methionine can undergo one, two, or even more elongation cycles, catalyzed by enzymes such as methylthioalkylmalate synthases (MAMs), to produce homomethionine, dihomomethionine, and further elongated amino acid derivatives nih.govfrontiersin.orgresearchgate.netescholarship.org. The substrate specificity of different MAM enzymes, particularly MAM1 which can accept precursors with up to a 4-carbon chain, is crucial for the efficient production of DHM pnas.orgpnas.org.

Once the core glucosinolate structure is formed from DHM, such as in 4MTOB GLS, further modifications can occur to the side chain. Enzymes like AOP2 and AOP3, for instance, can transform the 4-methylthiobutyl side chain into alkenyl or hydroxyalkyl structures, respectively nih.gov. These post-core structure modifications, along with variations in the initial chain elongation, contribute to the broad spectrum of aliphatic glucosinolates observed in plants like Arabidopsis thaliana, where the DHM-derived backbone can be elaborated into at least seven distinct glucosinolates nih.gov. The evolution of this diversity has been significantly influenced by gene duplication events and positive selection acting on genes involved in chain elongation, such as those in the MAM gene cluster pnas.orgpnas.org.

Data Tables

To illustrate the key enzymatic steps and the diversification potential stemming from dihomomethionine, the following tables summarize critical information.

Table 1: Key Enzymes in Dihomomethionine and Glucoraphanin Biosynthesis

| Enzyme Category | Specific Enzyme Example | Substrate(s) | Product(s) | Cellular Location | Role in Pathway | Citations |

| Amino Acid Transamination | BCAT4 | Methionine | α-keto acid | Cytosol | Initiates methionine chain elongation pathway by converting methionine to its α-keto acid form. | nih.govencyclopedia.pub |

| Chain Elongation | MAM1 | ω-methylthio-2-oxoalkanoic acids | Elongated ω-methylthio-2-oxoalkanoic acids (e.g., leading to DHM) | Chloroplast | Condenses precursors with acetyl-CoA to extend the side chain by one methylene (B1212753) group per cycle. | nih.govfrontiersin.orgresearchgate.netpnas.orgpnas.org |

| Chain Elongation | IPMI | Isopropylmalate | Isopropylmalate isomer | Chloroplast | Catalyzes an isomerization step in the chain elongation machinery. | nih.govfrontiersin.orgresearchgate.net |

| Chain Elongation | IPMDH | Isopropylmalate dehydrogenase | ... | Chloroplast | Catalyzes an oxidative decarboxylation step in the chain elongation machinery. | nih.govfrontiersin.orgresearchgate.net |

| Aldoxime Formation | CYP79F1 | Dihomomethionine (DHM), Trihomomethionine | DHM-aldoxime, Trihomomethionine-aldoxime | ER/Cytosol | Catalyzes the initial conversion of DHM to an aldoxime, marking the entry into the core glucosinolate structure pathway. | encyclopedia.pubnih.govunirioja.eskoreascience.krrothamsted.ac.uk |

| Core Structure (Glycosylation) | UGT74C1 | DHM-aldoxime derivative | Desulfoglucosinolate (methionine-derived) | Cytosol | Catalyzes the S-glycosylation of aldoxime derivatives to form desulfoglucosinolates. | encyclopedia.pubnih.gov |

| Core Structure (Sulfation) | SOTs (Sulfotransferases) | Desulfoglucosinolate | Glucosinolate (e.g., 4MTOB GLS) | Cytosol | Mediates the final sulfation step to yield the complete glucosinolate core structure. | encyclopedia.pubnih.gov |

| Final Product (S-oxygenation) | S-oxygenase | 4-Methylthiobutyl Glucosinolate (4MTOB GLS) | 4-Methylsulfinylbutyl Glucosinolate (Glucoraphanin / 4MSOB GLS) | Cytosol | Oxidizes the thioether group to a sulfinyl group, forming glucoraphanin. | nih.govfrontiersin.orgresearchgate.net |

Table 2: Diversification of Dihomomethionine-Derived Glucosinolates

| Precursor Amino Acid | Primary DHM-Derived Glucosinolate | Potential Side Chain Modifications | Resulting Glucosinolate Examples | Key Modifying Enzymes | Citations |

| Methionine | 4-Methylthiobutyl Glucosinolate (4MTOB GLS) | S-oxygenation | 4-Methylsulfinylbutyl Glucosinolate (Glucoraphanin) | S-oxygenase | nih.govfrontiersin.orgresearchgate.net |

| Methionine | 4-Methylthiobutyl Glucosinolate (4MTOB GLS) | S-oxygenation + Alkenyl formation | Alkenyl Glucosinolates | AOP2 | nih.gov |

| Methionine | 4-Methylthiobutyl Glucosinolate (4MTOB GLS) | S-oxygenation + Hydroxyalkyl formation | Hydroxyalkyl Glucosinolates | AOP3 | nih.gov |

Compound List

Dihomomethionine (DHM)

Methionine

4-Methylthiobutyl Glucosinolate (4MTOB GLS)

4-Methylsulfinylbutyl Glucosinolate (4MSOB GLS / Glucoraphanin)

Trihomomethionine

Alkenyl Glucosinolates

Hydroxyalkyl Glucosinolates

Indole Glucosinolates

Aromatic Glucosinolates

Phenylalanine

Tryptophan

Enzymology and Reaction Mechanisms of Dihomomethionine Metabolism

Biochemical Characterization of Enzymes Acting on Dihomomethionine

The biosynthesis of dihomomethionine from methionine occurs through two successive cycles of a chain elongation process, evolutionarily derived from the leucine (B10760876) biosynthesis pathway. frontiersin.org Key enzymes in this pathway include methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), isopropylmalate dehydrogenase (IPMDH), and branched-chain aminotransferases (BCATs).

The substrate specificity of the enzymes in the methionine chain elongation pathway is crucial for determining the final glucosinolate profile. nih.gov Methylthioalkylmalate synthase (MAMS) is considered a gatekeeper enzyme in this process, catalyzing the condensation of acetyl-CoA with a series of α-keto acids derived from methionine. plantae.org

Methylthioalkylmalate Synthase (MAMS): In Brassica species, multiple MAMS enzymes exist with differing substrate preferences. nih.gov Some isoforms preferentially catalyze the extension of shorter 2-oxoacid substrates, while others act on longer chain intermediates. plantae.org This specificity dictates the length of the final glucosinolate side chain. For instance, MAM1 has been identified as the enzyme that catalyzes the two sequential condensation reactions required to produce the precursor for dihomomethionine. frontiersin.orgfrontiersin.org The evolution of MAMS from the leucine biosynthesis enzyme α-isopropylmalate synthase (IPMS) involved key amino acid substitutions in the active site, which altered its substrate specificity away from leucine precursors and towards methionine-derived α-keto acids. nih.govnih.govportlandpress.com

Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the reversible transamination steps in the pathway. nih.gov Arabidopsis thaliana BCAT4 shows high efficiency with methionine and its corresponding 2-oxo acid, 4-methylthio-2-oxobutyrate, implicating it in the initial deamination step of the pathway. nih.gov In contrast, BCAT3 is believed to catalyze the terminal transamination steps that produce homomethionine and dihomomethionine from their respective keto acid precursors, 5-methylthiopentyl-2-oxo and 6-methylthiohexyl-2-oxo acids. oup.comresearchgate.net

| Enzyme Family | Specific Enzyme | Primary Substrate(s) in Dihomomethionine Pathway | Role |

| Synthases | Methylthioalkylmalate Synthase (MAMS) | 4-methylthio-2-oxobutanoic acid, 5-methylthio-2-oxopentanoic acid, Acetyl-CoA | Catalyzes the condensation reaction to elongate the carbon side chain. plantae.orgnih.gov |

| Transaminases | Branched-Chain Aminotransferase 4 (BCAT4) | Methionine, 4-methylthio-2-oxobutyrate | Catalyzes the initial deamination of methionine to its α-keto acid. nih.govnih.gov |

| Transaminases | Branched-Chain Aminotransferase 3 (BCAT3) | 6-methylthiohexyl-2-oxo acid | Catalyzes the final transamination step to form dihomomethionine. oup.comresearchgate.net |

Studies on MAMS from Brassica juncea have elucidated its kinetic and catalytic properties.

Reaction Kinetics: The enzyme follows an ordered bi-bi kinetic mechanism. nih.govexlibrisgroup.com This mechanism involves the initial binding of the α-keto acid (e.g., 4-methylthio-2-oxobutanoic acid) followed by the binding of acetyl-CoA. nih.gov

Identification and Functional Analysis of Dihomomethionine-Converting Enzymes

Once dihomomethionine is synthesized, it serves as a substrate for the core glucosinolate biosynthesis pathway. The initial step is its conversion to an aldoxime, a reaction catalyzed by specific monooxygenases.

The conversion of amino acids to their corresponding aldoximes is the entry point into the glucosinolate core structure pathway and is catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.govresearchgate.net

CYP79F Subfamily: In Arabidopsis, CYP79F1 and CYP79F2 are responsible for generating aliphatic aldoximes from chain-elongated methionine derivatives. nih.gov These enzymes convert homomethionine, dihomomethionine, and trihomomethionine (B1262797) into their respective aldoximes. core.ac.uk Knockout or silencing of both CYP79F1 and CYP79F2 genes leads to the elimination of aliphatic glucosinolate production, confirming their essential role in this metabolic step. nih.gov

Substrate Promiscuity: While CYP79F enzymes are specific for aliphatic methionine derivatives, other CYP79s show different specificities. For example, CYP79B2 and CYP79B3 convert tryptophan to indole-3-acetaldoxime, and CYP79A2 acts on phenylalanine. nih.govnih.gov Interestingly, when co-expressed with the chain elongation pathway, CYP79C1 was found to produce glucosinolates from dihomomethionine, demonstrating some level of substrate promiscuity depending on precursor availability. nih.gov

| Enzyme | Substrate(s) | Product | Function in Pathway |

| CYP79F1 | Dihomomethionine, Trihomomethionine | Corresponding aldoximes | Key enzyme for aliphatic aldoxime formation from chain-elongated methionine. nih.govcore.ac.uk |

| CYP79F2 | Dihomomethionine, Trihomomethionine | Corresponding aldoximes | Works in concert with CYP79F1 for aliphatic aldoxime formation. nih.govcore.ac.uk |

| CYP79C1 | Dihomoleucine, Dihomomethionine | Corresponding aldoximes | Shows activity towards dihomomethionine when the chain elongation pathway is present. nih.gov |

Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgwikipedia.org This reaction is fundamental to both the synthesis and degradation of amino acids. pharmaguideline.comamu.edu.az In the context of dihomomethionine biosynthesis, these enzymes are required to convert the α-keto acid intermediates back into amino acids after each chain elongation cycle.

BCAT3 and BCAT4: As mentioned previously, the branched-chain aminotransferases BCAT4 and BCAT3 are key players. BCAT4 is strongly implicated in the initial deamination of methionine. nih.gov The plastid-located BCAT3 is believed to catalyze the final transamination step, converting 6-methylthiohexyl-2-oxo acid into dihomomethionine. oup.comresearchgate.net This demonstrates a division of labor among the BCAT family members in the pathway. The action of these enzymes is reversible, with the reaction direction determined by the relative concentrations of the reactants. wikipedia.org

Cofactor Requirements and Enzymatic Regulation (e.g., NADPH dependence)

The enzymes involved in dihomomethionine metabolism rely on specific cofactors to perform their catalytic functions.

Monooxygenases (CYP79s): As cytochrome P450 enzymes, the CYP79 family members are monooxygenases. These enzymes typically require a reductant, such as NADPH, to transfer electrons, and molecular oxygen (O₂) to introduce an oxygen atom into the substrate. nih.govnih.gov The catalytic cycle involves the reduction of a flavin adenine dinucleotide (FAD) cofactor by NADPH, which then allows for the oxygenation reaction. nih.gov

Transaminases (BCATs): All aminotransferases require the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orgamu.edu.az PLP acts as an intermediate carrier of the amino group, forming a Schiff base with the amino acid substrate before transferring the amino group to the keto acid acceptor. wikipedia.orgnih.gov

Other Enzymes: The condensation reaction catalyzed by MAMS requires acetyl-CoA as the donor of the two-carbon unit for chain elongation. nih.gov The oxidative decarboxylation step, catalyzed by isopropylmalate dehydrogenase (IPMDH), is an oxidation reaction that typically requires an electron acceptor, such as NAD⁺ . wikipedia.org

The regulation of this pathway is complex, with evidence suggesting that the expression of CYP79 genes can be induced by defense signaling molecules like methyl jasmonate, linking glucosinolate production to plant defense responses. core.ac.uk

Metabolic Engineering Strategies for Dihomomethionine Production

Heterologous Biosynthesis of Dihomomethionine in Microbial Systems

The production of dihomomethionine in microbial hosts offers a scalable and controlled environment for its synthesis. Key to this approach is the transfer and optimization of the plant-based methionine chain elongation pathway into microorganisms such as Escherichia coli and Saccharomyces cerevisiae.

Escherichia coli is a widely used host for metabolic engineering due to its rapid growth and well-characterized genetics. The heterologous production of dihomomethionine in E. coli has been successfully demonstrated, involving the reconstruction of the methionine chain elongation pathway from Arabidopsis thaliana. nih.gov

The biosynthesis of dihomomethionine from methionine in plants involves a five-gene chain elongation pathway. In its native plant system, the enzymes of this pathway are compartmentalized, with the initial enzyme located in the cytosol and the subsequent enzymes in the chloroplasts. To achieve production in E. coli, a de-compartmentalized approach was adopted, expressing all the necessary plant genes in the bacterial cytosol. nih.gov

The successful reconstruction of this pathway in E. coli was achieved through the introduction of two plasmids that together encoded the requisite enzymes for methionine chain elongation. This engineered strain was capable of producing dihomomethionine, although it also generated side-products from the chain elongation of leucine (B10760876). nih.gov

Initial production levels of dihomomethionine in the engineered E. coli strain were reported to be 25 mg/L. nih.gov

To enhance the production of dihomomethionine, the engineered E. coli cultures were supplemented with methionine. This strategy aimed to increase the availability of the primary precursor for the chain elongation pathway. The addition of methionine to the culture medium resulted in a significant increase in dihomomethionine yield, reaching up to 57 mg/L. nih.gov

Notably, while the production of dihomomethionine was enhanced, the levels of chain-elongated leucine-derived side-products remained stable. This suggests that methionine supplementation effectively channeled the metabolic flux towards the desired product without proportionally increasing the formation of unwanted byproducts. nih.gov

| Condition | Methionine Supplementation | Dihomomethionine Yield (mg/L) |

|---|---|---|

| Initial | Without | 25 |

| Optimized | With | 57 |

While Saccharomyces cerevisiae has been successfully engineered for the production of various plant-derived secondary metabolites, including other types of glucosinolates, the specific heterologous biosynthesis of dihomomethionine has not been extensively detailed in published research. nih.govfrontiersin.orgresearchgate.net General metabolic engineering principles in yeast, however, provide a foundation for such endeavors. The successful production of indolylglucosinolate (B1232263) in yeast, for instance, demonstrates the potential of this organism as a platform for complex pathway reconstruction. nih.gov

Production in Escherichia coli

Engineering Dihomomethionine Levels in Plant Hosts

The use of plant hosts for the production of dihomomethionine leverages the existing cellular machinery and compartmentalization that is native to the biosynthetic pathway. Nicotiana benthamiana has been widely used as a transient expression system for this purpose.

Transient expression in Nicotiana benthamiana through agroinfiltration is a rapid and efficient method for testing and optimizing gene combinations for the production of target compounds. This system has been instrumental in advancing the understanding of dihomomethionine biosynthesis. researchgate.netresearchgate.netnih.gov

Initial efforts to produce the downstream product, glucoraphanin (B191350), in N. benthamiana through the transient expression of ten biosynthetic genes resulted in the formation of approximately 50 nmol/g fresh weight (fw) of the desired compound. However, this was accompanied by the production of five to eightfold more chain-elongated leucine-derived glucosinolates. researchgate.net

Subsequent research focused on optimizing the production of the precursor, dihomomethionine, by investigating different combinations of biosynthetic genes. One study reported a significant increase in dihomomethionine levels to a maximum of 432 nmol/g fw. This represented a nine-fold increase compared to previously reported highest production levels. researchgate.net This optimization was achieved through strategies such as the co-expression of the large subunit (LSU1) of the heterodimeric isopropylmalate isomerase and the co-expression of the BAT5 transporter to facilitate the movement of intermediates across the chloroplast membrane. researchgate.net

| Strategy | Compound Measured | Yield (nmol/g fw) |

|---|---|---|

| Initial Glucoraphanin Pathway Expression | Glucoraphanin | ~50 |

| Optimized Dihomomethionine Production | Dihomomethionine | 432 |

Stable Transformation Approaches for Dihomomethionine Biosynthesis

While transient expression systems are valuable for rapid pathway testing, stable transformation is necessary for the development of production platforms with consistent, long-term output. Agrobacterium-mediated transformation is a common method used to create stably transformed plants for metabolic engineering purposes. researchgate.net

Studies have successfully created stably transformed Arabidopsis thaliana plants expressing key genes for aliphatic glucosinolate biosynthesis, such as CYP79F1 and CYP79F2. researchgate.net These transformations were shown to be stable over three generations, with a corresponding increase in the target short-chain aliphatic glucosinolates, which are downstream products of DHM. researchgate.net

Following stable transformation of the whole plant, hairy root cultures can be induced by a secondary transformation with Agrobacterium rhizogenes. researchgate.net This approach combines the genetic stability of transformed plants with the controlled, rapid growth of in vitro cultures, offering a potential biomanufacturing platform. researchgate.net However, it has been noted that while transgene expression and product levels increase significantly compared to wild-type cultures, they may remain lower than the levels found in the leaves and roots of the parent plants. researchgate.net

Challenges and Bottlenecks in Dihomomethionine Metabolic Engineering

Methionine Availability and Flux Control

The production of dihomomethionine is fundamentally dependent on the availability of its precursor, the amino acid methionine. The metabolic flux through the methionine biosynthesis pathway can therefore be a significant bottleneck. In many microorganisms, methionine biosynthesis is subject to strict feedback regulation, where the final product inhibits key enzymes in the pathway, limiting overproduction. nih.gov

Metabolic engineering efforts in organisms like Corynebacterium glutamicum have focused on relieving this feedback inhibition and blocking competitive branch pathways to increase the precursor supply. nih.govresearchgate.net Quantifying the metabolic fluxes of methionine is essential to identify these bottlenecks. nih.govnih.gov For instance, the production of 1 mole of L-methionine requires 8 moles of NADPH, indicating a high demand for cellular reducing power which can also limit flux. researchgate.net While these studies are not in plants, they underscore a universal challenge: ensuring a sufficient and sustained supply of the primary methionine precursor is critical for high-yield production of its derivatives like dihomomethionine.

Enzyme Promiscuity and Off-Pathway Reactions

Enzyme promiscuity refers to the ability of an enzyme to catalyze different chemical transformations or act on multiple substrates. frontiersin.org The enzymes of the methionine chain-elongation pathway were recruited from the evolutionarily older leucine biosynthesis pathway, and they retain some of their original substrate flexibility. nih.gov This inherent promiscuity is a major challenge, as these enzymes can catalyze reactions with leucine-derived oxo-acids, leading to the synthesis of branched-chain glucosinolates instead of the desired linear-chain dihomomethionine. nih.govresearchgate.net

Intercompartmental Transport Efficiency

The biosynthesis of DHM is a spatially complex process, with different stages occurring in separate cellular compartments. The pathway begins in the cytosol with the action of BCAT4, but the core chain-elongation machinery (MAM, IPMI, IPMDH) resides within the chloroplasts. nih.gov This partitioning necessitates the efficient transport of metabolic intermediates across the chloroplast membrane.

Genetic and Molecular Regulation of Dihomomethionine Biosynthesis

Identification and Cloning of Genes Encoding Dihomomethionine Biosynthetic Enzymes

The elucidation of the dihomomethionine biosynthetic pathway has been made possible through the identification and cloning of the genes encoding the necessary enzymes. This pathway, an extension of the primary methionine metabolism, involves a chain elongation cycle. All the essential genes for the biosynthesis of glucoraphanin (B191350), a glucosinolate derived from dihomomethionine, have been identified in Arabidopsis thaliana. nih.gov

The key enzymes in the methionine chain elongation process include methylthioalkylmalate (MAM) synthases, isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMDH). In Arabidopsis, two primary MAM synthases, encoded by the MAM1 and MAM3 genes, catalyze the condensation of acetyl-CoA with ω-methylthio-2-oxoalkanoic acids, which is a critical step in determining the side chain length of the resulting glucosinolate. nih.govnih.gov MAM1 is primarily involved in the initial three elongation cycles, while MAM3 can catalyze all six, highlighting its broader substrate specificity. nih.govnih.gov

The Arabidopsis thaliana genome also contains three genes for IPMDH (AtIPMDH1, AtIPMDH2, and AtIPMDH3). nih.gov Functional studies have revealed that AtIPMDH1 is the primary enzyme involved in glucosinolate biosynthesis, while AtIPMDH2 and AtIPMDH3 are more dedicated to leucine (B10760876) biosynthesis. nih.gov

For the purpose of metabolic engineering and functional studies, these genes have been cloned into expression vectors. A common technique employed is USER (Uracil-Specific Excision Reagent) cloning, which allows for the efficient assembly of multiple DNA fragments. nih.gov This method has been utilized to clone the dihomomethionine biosynthetic genes into plasmids, such as pCambia3300, for subsequent expression in heterologous systems like Nicotiana benthamiana. nih.gov

A summary of key genes involved in dihomomethionine biosynthesis is presented in the table below.

| Gene | Enzyme Encoded | Function in Dihomomethionine Biosynthesis |

| MAM1 | Methylthioalkylmalate Synthase 1 | Catalyzes the condensation step in the first three methionine chain elongation cycles. nih.gov |

| MAM3 | Methylthioalkylmalate Synthase 3 | Catalyzes the condensation step in all six methionine chain elongation cycles. nih.gov |

| IPMI | Isopropylmalate Isomerase | Catalyzes the isomerization step in the chain elongation cycle. |

| IPMDH1 | Isopropylmalate Dehydrogenase 1 | Catalyzes the oxidative decarboxylation step in the chain elongation cycle, specific to glucosinolate biosynthesis. nih.gov |

| BAT5 | Bile Acid Transporter 5 | Transports α-keto acid intermediates across the chloroplast membrane. nih.gov |

Transcriptional Regulation of Methionine Chain Elongation Genes

The expression of genes involved in methionine chain elongation is under tight transcriptional control, ensuring that the production of dihomomethionine and its derived glucosinolates is coordinated with the plant's developmental stage and environmental conditions. This regulation is orchestrated by a network of transcription factors, primarily from the R2R3-MYB family.

In Arabidopsis, the biosynthesis of aliphatic glucosinolates is regulated by at least three MYB transcription factors: MYB28, MYB29, and MYB76. These transcription factors are known to control the expression of genes in the aliphatic glucosinolate pathway. While the direct regulation of each methionine chain elongation gene by these specific MYBs is an area of ongoing research, the coordinated expression of the pathway genes suggests a common regulatory mechanism.

Studies using promoter-GUS fusion lines for MAM1 and MAM3 have revealed their expression patterns. Both genes are expressed in various organs, with a general restriction to the phloem. nih.gov Quantitative real-time PCR (qRT-PCR) analyses have shown that the expression of MAM1 and MAM3 is generally highest in seedlings and the vegetative parts of reproductive-phase plants, and lower in flowers and fruits. nih.gov Interestingly, the relative expression of MAM3 is higher in seedlings and roots compared to MAM1. nih.gov

The broader regulatory network of glucosinolate biosynthesis also involves hormonal signaling pathways, including those for jasmonate (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). frontiersin.org For instance, the transcriptional regulators MYB34, MYB51, and MYB122, which are key to indolic glucosinolate biosynthesis, integrate various signals to control the expression of their target genes. frontiersin.org It is plausible that similar complex regulatory inputs govern the expression of the methionine chain elongation genes.

Genetic Tools and Techniques for Pathway Manipulation

The study and manipulation of the dihomomethionine biosynthetic pathway have been greatly facilitated by a range of genetic tools and techniques. These approaches have allowed researchers to identify gene function, understand regulatory networks, and engineer the pathway for enhanced production of desired compounds.

Gene co-expression analysis is a powerful bioinformatics tool used to identify functionally related genes based on the principle that genes with similar expression patterns across a large set of conditions are likely to be involved in the same biological process. This "guilt-by-association" approach has been successfully applied to dissect the glucosinolate biosynthetic network. researchgate.net

By constructing co-expression networks using known glucosinolate biosynthesis genes as "bait," researchers can identify novel genes that are part of the same regulatory module. For example, co-expression analyses have predicted connections between uncharacterized genes and key genes in the methionine side-chain elongation pathway, such as BCAT3 and isopropylmalate dehydrogenase 1 (AtIPMDH1). researchgate.net Such predictions provide valuable targets for further experimental validation to confirm their role in dihomomethionine biosynthesis. These networks can be built using data from publicly available microarray or RNA-seq datasets. researchgate.net

Functional characterization of the genes in the dihomomethionine pathway has heavily relied on the analysis of knockout mutants and overexpression lines.

Knockout Studies: Creating and analyzing plants with a non-functional ("knocked out") gene is a direct way to determine its in vivo function. In the context of dihomomethionine biosynthesis, knockout mutants have provided crucial insights:

MAM3: Mutant lines with a disrupted MAM3 gene exhibit a significant reduction or complete absence of long-chain glucosinolates. nih.govresearchgate.net This phenotype confirms the in vivo role of MAM3 in catalyzing the formation of these compounds. nih.govresearchgate.net

IPMDH: T-DNA insertion mutants for AtIPMDH2 and AtIPMDH3 showed reduced levels of leucine but had no significant impact on glucosinolate production. nih.gov In contrast, the analysis of the ipmdh1 mutant revealed its primary function in the oxidative decarboxylation step of aliphatic glucosinolate biosynthesis. nih.govfao.org A double mutant of ipmdh2 and ipmdh3 was found to be lethal in male gametophytes, underscoring their essential role in leucine biosynthesis for pollen development. fao.org

Overexpression Studies: Overexpressing one or more genes in the pathway can help identify bottlenecks and enhance the production of the final product. A significant amount of this work has been carried out by transiently expressing Arabidopsis genes in Nicotiana benthamiana. This system allows for rapid testing of different gene combinations.

Key findings from overexpression studies include:

Co-expression of the large subunit of the isopropylmalate isomerase (LSU1) from Arabidopsis with the other chain elongation enzymes in N. benthamiana led to a 21-fold increase in dihomomethionine production, suggesting that the endogenous LSU in tobacco was a limiting factor. nih.govresearchgate.net

The co-expression of the transporter BAT5 was shown to be crucial for the efficient transfer of intermediates when the initial enzyme of the pathway, BCAT4, is localized in the cytosol, leading to a significant increase in dihomomethionine levels. nih.govresearchgate.net

Through the optimization of gene combinations, researchers have successfully increased the production of dihomomethionine in N. benthamiana by up to 30-fold compared to initial engineering efforts. nih.gov

The table below summarizes the effects observed in key knockout and overexpression studies.

| Gene(s) Manipulated | Organism | Type of Manipulation | Key Finding |

| MAM3 | Arabidopsis thaliana | Knockout | Significant reduction or complete absence of long-chain glucosinolates. nih.govresearchgate.net |

| AtIPMDH2 / AtIPMDH3 | Arabidopsis thaliana | Knockout | Reduced leucine levels, no significant change in glucosinolates. nih.gov |

| ipmdh1 | Arabidopsis thaliana | Knockout | Altered glucosinolate profiles, confirming its role in the pathway. fao.org |

| Dihomomethionine biosynthetic genes + LSU1 | Nicotiana benthamiana | Overexpression | 21-fold increase in dihomomethionine production. nih.govresearchgate.net |

| Dihomomethionine biosynthetic genes + BAT5 | Nicotiana benthamiana | Overexpression | 10-fold increase in dihomomethionine production with cytosolic BCAT4. researchgate.net |

Analytical Methodologies for Dihomomethionine Research

Quantitative Determination of Dihomomethionine in Biological Matrices

Accurate quantification of dihomomethionine in biological matrices like plant tissues is crucial for metabolic engineering efforts and for understanding its biosynthetic regulation. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for this purpose due to its superior selectivity and sensitivity. bioanalysis-zone.comnih.gov

LC-MS/MS provides a robust platform for the direct measurement of dihomomethionine in minimally processed biological extracts. nih.gov The methodology involves chromatographic separation of the analyte from other matrix components followed by its detection and quantification by a mass spectrometer.

Research has detailed specific methods for amino acid analysis, including dihomomethionine, in plant extracts such as those from Nicotiana benthamiana. nih.gov In a typical approach, separation is achieved using a reversed-phase C18 column. nih.gov The mobile phase often consists of a gradient of an aqueous solution with a weak acid, like formic acid, and an organic solvent, such as acetonitrile. nih.gov This gradient elution allows for the effective separation of amino acids with varying polarities. Following separation, the analyte is ionized, commonly by electrospray ionization (ESI), and detected in multiple reaction monitoring (MRM) mode, which ensures high specificity and reduces chemical noise. nih.govrestek.com

Detailed parameters for an established LC-MS/MS method for amino acid analysis, adaptable for dihomomethionine, are presented below. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Agilent 1200 HPLC system coupled to a mass spectrometer. | nih.gov |

| Column | Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm). | nih.gov |

| Mobile Phase A | 0.05% Formic acid in water. | nih.gov |

| Mobile Phase B | Acetonitrile. | nih.gov |

| Elution Profile | Gradient: 0–1 min, 3% B; 1–2.7 min, 3–100% B; 2.7–3 min 100% B; 3.1–6 min 3% B. | nih.gov |

| Flow Rate | 1.1 mL/min. | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS). | nih.gov |

| Quantification | Based on comparison with standards, often including isotopically labeled internal standards. | nih.gov |

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through biosynthetic pathways. escholarship.orgnih.gov By supplying cells or organisms with a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of this label into downstream metabolites, including dihomomethionine. escholarship.orgcreative-proteomics.com This approach provides direct evidence of pathway connectivity and can reveal metabolic fluxes. escholarship.org

In the context of dihomomethionine biosynthesis, which starts from methionine, cells can be cultured in media containing isotopically labeled methionine. frontiersin.orgnih.gov Subsequent analysis of dihomomethionine by mass spectrometry will show a mass shift corresponding to the incorporated stable isotopes, confirming its synthesis from the labeled precursor. nih.gov This technique is invaluable for verifying engineered metabolic pathways and identifying potential bottlenecks. nih.gov For instance, ¹³C and ¹⁵N-labeled amino acid mixes are used as internal standards for accurate quantification and can also serve as tracers. nih.gov

The table below outlines the general principles and applications of isotopic labeling for tracing the dihomomethionine pathway.

| Parameter | Description | Reference |

|---|---|---|

| Principle | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) from a labeled precursor into a target molecule. | creative-proteomics.com |

| Labeled Precursor | For dihomomethionine, typically ¹³C- or ¹⁵N-labeled Methionine. | frontiersin.orgnih.gov |

| Administration | Labeled precursor is supplied in the growth media of the biological system (e.g., plant or microbial culture). | escholarship.org |

| Analysis | Mass Spectrometry (LC-MS/MS or GC-MS) is used to detect the mass shift in dihomomethionine due to isotope incorporation. | escholarship.orgnih.gov |

| Application | Confirming biosynthetic pathways, measuring metabolic flux, and identifying pathway intermediates. | escholarship.orgnih.gov |

Enzymatic Assay Development for Dihomomethionine-Related Activities

Understanding the kinetics and regulation of the enzymes involved in dihomomethionine synthesis is essential for optimizing its production. The biosynthesis of dihomomethionine from methionine involves several key enzymes, including branched-chain aminotransferase (BCAT4), methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH). frontiersin.org Developing assays for these enzymes allows for their characterization and the screening of enzyme variants with improved properties. frontiersin.org

Enzymatic assays are typically developed to measure the rate of product formation or substrate consumption. For the enzymes in the dihomomethionine pathway, this could involve monitoring the appearance of dihomomethionine or the disappearance of its immediate precursor. Detection methods can be spectrophotometric, fluorometric, or chromatographic. nih.govnih.gov For example, an assay for IPMDH could be designed by monitoring the production of NADH, which absorbs light at 340 nm. For enzymes like MAM and IPMI, where direct spectrophotometric detection is not straightforward, LC-MS-based methods can be employed to quantify the specific product formed over time.

The following table summarizes potential assay designs for key enzymes in the dihomomethionine biosynthetic pathway.

| Enzyme | Assay Principle | Detection Method | Reference |

|---|---|---|---|

| Branched-chain aminotransferase (BCAT4) | Measures the transamination of methionine to its α-keto acid. Can be coupled to a dehydrogenase reaction. | Spectrophotometry (NADH absorbance) or LC-MS (product formation). | frontiersin.org |

| Methylthioalkylmalate synthase (MAM) | Measures the condensation of the α-keto acid with acetyl-CoA. | LC-MS to quantify the methylthioalkylmalate product. | frontiersin.org |

| Isopropylmalate isomerase (IPMI) | Measures the isomerization of the methylthioalkylmalate intermediate. | LC-MS to quantify the isomerized product. | frontiersin.org |

| Isopropylmalate dehydrogenase (IPMDH) | Measures the NAD⁺-dependent oxidative decarboxylation of the isomerized intermediate. | Spectrophotometry (monitoring the increase in NADH absorbance at 340 nm). | frontiersin.org |

Evolutionary and Comparative Biochemistry of Dihomomethionine Pathways

Occurrence and Distribution of Dihomomethionine and its Metabolites in Plant Species

Non-proteinogenic amino acids (NPAAs) represent a diverse group of compounds found throughout the plant kingdom, with some integrated into primary metabolic processes and others serving specialized functions, often related to defense nih.govfrontiersin.orgebi.ac.ukoup.com. Dihomomethionine (DHM) is predominantly recognized for its role as a key intermediate in the synthesis of aliphatic glucosinolates nih.govportlandpress.comoup.comfrontiersin.org. Consequently, the distribution of DHM is intrinsically linked to the presence of glucosinolates.

Glucosinolates are characteristic secondary metabolites found in nearly all plants belonging to the order Brassicales, a group that includes economically important families such as Brassicaceae, Capparaceae, and Caricaceae frontiersin.org. Their occurrence outside of the Brassicales order is notably rare frontiersin.org. While DHM itself may not be as widely studied for its direct distribution as a free amino acid across diverse plant families, its role as a direct precursor to glucosinolates means its metabolic significance is concentrated within these glucosinolate-producing plant lineages.

Table 1: Occurrence of Glucosinolates (and thus DHM Precursor Role) in Plant Orders/Families

| Plant Order/Family | Occurrence of Glucosinolates | Reference |

| Brassicales | Ubiquitous | frontiersin.org |

| Brassicaceae | Present | frontiersin.org |

| Capparaceae | Present | frontiersin.org |

| Caricaceae | Present | frontiersin.org |

| Putranjivaceae | Present (Genera Drypetes, Putranjiva) | frontiersin.org |

Comparative Analysis of Dihomomethionine Biosynthesis across Brassicales

The biosynthesis of aliphatic glucosinolates, which are derived from methionine, involves a complex pathway where DHM serves as a crucial intermediate portlandpress.comfrontiersin.orgfrontiersin.org. This process begins with the chain elongation of methionine, typically through two iterative cycles, to produce DHM portlandpress.comfrontiersin.org. The initial step involves the deamination of methionine to a 2-oxo-acid, catalyzed by a branched-chain amino acid aminotransferase (BCAT4) frontiersin.orgresearchgate.net. This is followed by a three-step cycle: condensation, isomerization, and oxidative decarboxylation.

The condensation step, which adds a carbon unit to the amino acid side chain, is catalyzed by methylthioalkylmalate synthases (MAMs) oup.comresearchgate.netoup.com. Following condensation, the resulting 2-malate derivative undergoes isomerization and oxidative decarboxylation, catalyzed by isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH), respectively, to form an elongated 2-oxo acid frontiersin.orgresearchgate.netnih.gov. This cycle can repeat, adding further methylene (B1212753) groups to the side chain. The final step in the core glucosinolate pathway involves the conversion of DHM to an aldoxime by cytochrome P450 enzymes, notably CYP79F1 nih.govfrontiersin.org.

Arabidopsis thaliana has been instrumental in elucidating these pathways, with key enzymes like MAM1 and CYP79F1 thoroughly characterized nih.govoup.comresearchgate.netnih.gov. The biosynthesis pathway is complex, with enzymes distributed between the chloroplast and cytosol, highlighting the intricate metabolic compartmentalization within plant cells portlandpress.com.

Table 2: Key Enzymes in Dihomomethionine (DHM) Biosynthesis Pathway to Glucosinolates

| Step/Enzyme Category | Key Enzymes Involved | Substrate(s) / Product(s) | Role in DHM Pathway | Reference |

| Deamination | Branched-chain aminotransferase (BCAT4) | Methionine → 2-oxo-acid | Initiates chain elongation process | frontiersin.orgresearchgate.net |

| Condensation | Methylthioalkylmalate synthase (MAM) | 2-oxo-acid + Acetyl-CoA → 2-malate derivative | Forms the first chain elongation product, precursor to DHM | frontiersin.orgoup.comresearchgate.netoup.comnih.gov |

| Isomerization | Isopropylmalate isomerase (IPMI) | 2-malate derivative → 3-malate derivative | Part of the chain elongation cycle | frontiersin.orgresearchgate.net |

| Oxidative Decarboxylation | Isopropylmalate dehydrogenase (IPMDH) | 3-malate derivative → Elongated 2-oxo acid | Completes one chain elongation cycle, leading to DHM precursors | frontiersin.orgresearchgate.netnih.gov |

| Aldoxime Formation | Cytochrome P450 (CYP79F1) | Dihomomethionine (DHM) → Aldoxime | Entry point into the core glucosinolate structure pathway | nih.govfrontiersin.org |

Evolutionary Trajectories of Chain Elongation Enzymes and Pathways

The evolution of methionine chain elongation enzymes, such as MAMs, is a significant aspect of plant secondary metabolism. These enzymes are believed to have originated from enzymes involved in leucine (B10760876) biosynthesis, particularly isopropylmalate synthases (IPMS) nih.govfrontiersin.orgoup.comnih.govbiorxiv.org. This evolutionary recruitment likely involved gene duplication events, followed by functional diversification, including alterations in substrate specificity and the loss of regulatory domains that mediated feedback inhibition in the primary metabolic pathway frontiersin.orgoup.comnih.gov.

The iterative nature of methionine chain elongation, allowing for the sequential addition of multiple methylene groups to the amino acid side chain, represents a distinct evolutionary development compared to the non-iterative leucine biosynthesis pathway frontiersin.orgportlandpress.comresearchgate.net. This iterative process is crucial for generating the diverse range of aliphatic glucosinolate side chain lengths observed in plants.

Cytochrome P450 enzymes, especially CYP79F1, have also played a vital role in the diversification of glucosinolates. Gene duplications involving CYP79F1 and its homolog CYP79F2 have contributed to the varied profiles of aliphatic glucosinolates found within the Brassicaceae family frontiersin.orgdoi.orgnih.gov. These enzymes act on chain-elongated methionine derivatives, channeling them into the core glucosinolate biosynthesis pathway.

The broader evolution of plant secondary metabolism frequently involves the co-option of enzymes from primary metabolic pathways, gene duplication events, and subsequent functional specialization oup.comnih.govscispace.com. Convergent evolution also contributes to the presence of similar metabolites in phylogenetically distant lineages oup.comnih.gov. The presence of homologous genes for methionine chain elongation across various plant species suggests a shared evolutionary origin, with subsequent adaptations driving the diversity in glucosinolate profiles observed today nih.govfrontiersin.orgfrontiersin.org.

Compound List:

Dihomomethionine (DHM)

Methionine

Glucosinolates (GLS)

Aliphatic Glucosinolates

4-methylthiobutylglucosinolate (B1231797) (4MTOB)

4-methylsulfinylbutylglucosinolate (4MSOB)

Homophenylalanine

Indole (B1671886) Glucosinolate

Benzylglucosinolate

O-succinyl-L-homoserine (OSH)

O-acetyl-L-homoserine (OAH)

Cystathionine

L-homocysteine

2-oxo-acid

Aldoxime

Methylthioalkylmalate

3-isopropylmalate

Future Research Directions in Dihomomethionine Biology and Biotechnological Applications

Elucidation of Remaining Unknowns in Dihomomethionine Metabolism

Despite progress in understanding the biosynthesis of dihomomethionine (DHM), significant gaps remain in fully elucidating its metabolic pathways and regulatory mechanisms. Future research should prioritize identifying and characterizing uncharacterized enzymes involved in DHM biosynthesis, particularly those that may represent bottlenecks or regulatory control points biorxiv.org. Detailed studies on the kinetic properties, substrate specificities, and cofactor requirements of these enzymes are crucial for optimizing DHM production. Furthermore, understanding the intricate regulatory networks that govern DHM metabolism, including transcriptional and post-translational modifications of key enzymes, will be essential for rational pathway engineering. Investigating the flux distribution through DHM metabolic pathways under various cellular conditions using advanced techniques like ¹³C-metabolic flux analysis (¹³C-MFA) will provide quantitative insights into metabolic control and identify critical nodes for manipulation nih.gov. Exploring the role of transport systems in moving DHM precursors and products across cellular compartments, such as the chloroplast membrane, is also vital, as demonstrated by the importance of transporters like BAT5 in facilitating DHM production nih.govfrontiersin.org.

Advanced Metabolic Modeling and Rational Design for Dihomomethionine Production

The optimization of DHM production through metabolic engineering necessitates the application of advanced computational tools and rational design principles. Metabolic modeling, including flux balance analysis (FBA) and constraint-based modeling, offers powerful approaches to predict the impact of genetic modifications on DHM yield and to identify optimal gene knockout or overexpression strategies nih.govaiche.orgresearchgate.netfrontiersin.org. These models can simulate cellular metabolism under various conditions, guiding the design of synthetic pathways and the selection of efficient enzyme variants. Rational design, informed by structural biology and enzyme kinetics, can be employed to engineer enzymes with improved catalytic efficiency, substrate specificity, and stability, thereby alleviating bottlenecks in the DHM biosynthetic pathway igem.wikinih.gov. For instance, computational approaches can guide the optimization of enzyme substrate channels and the selection of appropriate enzyme isoforms for specific chain elongation steps igem.wikinih.govresearchgate.net. Integrating experimental data with these computational frameworks will enable iterative refinement of DHM production strategies, leading to higher titers and yields in engineered hosts.

Development of Novel Biosynthetic Tools for Dihomomethionine Pathway Optimization

The development and application of novel biosynthetic tools are paramount for enhancing DHM production efficiency. This includes the engineering of existing enzymes and the design of entirely new synthetic pathways. Enzyme engineering, employing techniques such as directed evolution and site-directed mutagenesis, can generate enzymes with superior catalytic properties tailored for DHM synthesis igem.wikiresearchgate.netbiorxiv.org. For example, modifying amino acid residues within enzyme active sites can improve substrate binding specificity and catalytic rates. Furthermore, the development of robust synthetic biology tools, such as CRISPR-Cas systems, enables precise and efficient genome editing for pathway construction and optimization in various microbial hosts like Escherichia coli and Saccharomyces cerevisiae mdpi.comacs.org. These tools facilitate the integration of multiple genes encoding the DHM pathway, the fine-tuning of gene expression levels through promoter engineering, and the disruption of competing metabolic pathways. The creation of modular and standardized genetic parts can accelerate the assembly and testing of complex biosynthetic pathways, streamlining the optimization process acs.org.

Integration of Dihomomethionine Pathways into Broader Synthetic Biology Platforms

Integrating DHM biosynthetic pathways into broader synthetic biology platforms, such as microbial cell factories and engineered plants, holds significant promise for sustainable and scalable production. Escherichia coli and Saccharomyces cerevisiae are well-established microbial chassis that can be engineered for heterologous production of DHM aiche.orgepa.govku.dknih.gov. Future research should focus on optimizing these microbial systems by improving precursor supply, enhancing cofactor availability, and engineering transport mechanisms to facilitate DHM secretion or accumulation. The development of de-compartmentalization strategies, expressing plant-derived DHM pathway enzymes within the cytosol of E. coli, has already shown success nih.gov. Furthermore, exploring the use of microbial consortia or co-culture systems could offer synergistic advantages for complex biosynthetic pathways. Beyond microbial hosts, engineering plants like Nicotiana benthamiana for enhanced DHM production, as a precursor for glucoraphanin (B191350), demonstrates the potential of plant synthetic biology nih.govfrontiersin.orgosti.govthieme-connect.comfrontiersin.org. Future directions include optimizing gene expression, managing metabolic flux, and ensuring efficient transport of intermediates within these engineered systems for industrial applications.

Compound List:

Dihomomethionine (DHM)

Methionine

Glucoraphanin

Homophenylalanine (HPhe)

2-phenylethylglucosinolate (B1237642) (2PE)

Indolylglucosinolates (IGs)

Benzylglucosinolates

4-methylsulfinylbutyl glucosinolate (4MSOB)

4-methylthiobutyl glucosinolate (4MTOB)

Indole-3-carbinol

Glucobrassicin (GLB)

Homohomophenylalanine

Homophenylalanine (HPhe)

Homoleucine (HL)

Dihomoleucine (DHL)

Trihomoleucine (THL)

Racemethionine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.